2-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide

Descripción

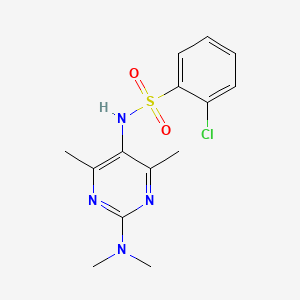

2-Chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2-chlorophenyl group linked via a sulfonamide bridge to a substituted pyrimidine ring. The pyrimidine moiety contains a dimethylamino group at position 2 and methyl groups at positions 4 and 6. The dimethylamino group may enhance basicity and influence solubility or intermolecular interactions, while the chloro substituent on the benzene ring could contribute to electrophilic reactivity or stability .

Propiedades

IUPAC Name |

2-chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN4O2S/c1-9-13(10(2)17-14(16-9)19(3)4)18-22(20,21)12-8-6-5-7-11(12)15/h5-8,18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHANAJKGASBTGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine. This reaction is usually carried out under acidic or basic conditions to facilitate ring closure.

Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the pyrimidine intermediate with dimethylamine under controlled conditions.

Chlorination: The chloro group is introduced through a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.

Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage. This is typically done by reacting the chlorinated pyrimidine derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.

Substitution: The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This can lead to the formation of various derivatives depending on the nucleophile used.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Dechlorinated products or other substituted derivatives.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile.

Aplicaciones Científicas De Investigación

1. Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for this compound was found to be between 15.62 to 31.25 μmol/L, indicating potent antibacterial effects against resistant strains .

2. Antiproliferative Effects

The compound has shown promising antiproliferative activity against several cancer cell lines. In vitro studies reported GI50 values ranging from 31 nM to 54 nM, suggesting substantial potency in inhibiting cancer cell proliferation. The mechanism of action is believed to involve the inhibition of specific metabolic pathways essential for rapid cell division .

Synthesis and Derivatives

The synthesis of this compound involves the reaction of 2-chloro-4,6-dimethylpyrimidine with appropriate sulfonamide derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, often utilizing palladium-catalyzed reactions .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

- Antimicrobial Efficacy Study : A comprehensive evaluation showed that derivatives of this compound were effective against both Gram-positive and Gram-negative bacteria, with particular efficacy against MRSA strains .

- Cancer Research : Investigations into the antiproliferative effects revealed that the compound inhibited growth in multiple cancer cell lines, with ongoing research aiming to elucidate the specific pathways involved .

Data Summary Table

| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |

|---|---|---|---|

| Antimicrobial | 2-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide | 15.62 - 31.25 μmol/L | Effective against MRSA |

| Antiproliferative | Related compounds (e.g., GI50 values) | 31 nM - 54 nM | Potent against various cancer cells |

| Mechanism | Inhibition of folate synthesis | N/A | Targeting bacterial growth |

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide involves the inhibition of specific enzymes. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, an enzyme overexpressed in many tumors . By inhibiting this enzyme, the compound disrupts the pH regulation in cancer cells, leading to cell death.

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Differences

Key Research Findings and Implications

Heterocyclic Core Differences

- Pyrimidine vs. Triazine: The target compound’s pyrimidine ring (6-membered, two nitrogen atoms) differs from chlorsulfuron’s triazine (6-membered, three nitrogen atoms). Triazines are more electron-deficient, favoring interactions with ALS enzymes in plants. Pyrimidines, with fewer nitrogens, may exhibit reduced binding affinity but improved selectivity for non-plant targets .

- Substituent Effects: The 2-(dimethylamino) group on the pyrimidine introduces steric bulk and basicity compared to chlorsulfuron’s 4-methoxy group. This could alter solubility (e.g., water solubility decreases with lipophilic amines) and metabolic stability .

Sulfonamide Linkage Variations

- Sulfonylurea (Chlorsulfuron) vs. Sulfonamide (Target Compound): Chlorsulfuron’s sulfonylurea bridge (–SO₂–NH–CO–NH–) is critical for ALS inhibition.

Role of Dimethylamino Groups

- Reactivity: Ethyl 4-(dimethylamino) benzoate demonstrates that dimethylamino groups enhance electron donation, accelerating polymerization in resins . In the target compound, this group may stabilize protonated states, facilitating ionic interactions in biological systems.

Actividad Biológica

2-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide is an organic compound belonging to the sulfonamide class, characterized by its unique structural features that include a chloro substituent and a dimethylamino group on a pyrimidine core. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been shown to interact with enzymes involved in bacterial metabolism, leading to inhibition of growth in various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) studies have demonstrated effective antibacterial activity against Gram-positive bacteria, with reported MIC values ranging from 15.625 to 62.5 μM for Staphylococcus aureus and Enterococcus faecalis .

- The compound's mechanism involves bactericidal action that disrupts protein synthesis and nucleic acid production pathways, contributing to its effectiveness against biofilms formed by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Cytotoxic Effects

In addition to its antimicrobial properties, derivatives of this compound have shown cytotoxic effects against certain cancer cell lines. Studies suggest that similar pyrimidine-based compounds have demonstrated potential in inhibiting tumor growth by targeting specific cellular pathways involved in cancer proliferation.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sulfamethoxazole | Sulfonamide derivative | Antibacterial |

| Trimethoprim | Pyrimidine derivative | Antibacterial |

| Dapsone | Sulfone derivative | Antimicrobial |

The unique combination of a chloro substituent and a dimethylamino group in this compound may enhance its interaction with biological targets compared to other sulfonamide or pyrimidine derivatives.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrimidine Ring : Utilizing appropriate precursors under controlled conditions.

- Introduction of the Dimethylamino Group : Achieved through substitution reactions.

- Chlorination : The chloro group is introduced using reagents like thionyl chloride.

- Formation of the Benzene Sulfonamide Moiety : Reacting intermediates with benzenesulfonic acid derivatives.

These methods ensure high yields and purity, often employing solvents such as ethanol under reflux conditions.

The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors. This interaction modulates their activity, affecting cellular pathways crucial for bacterial survival and cancer cell proliferation .

Case Studies and Research Findings

Recent studies have focused on the pharmacological screening of related compounds, revealing enhanced biological efficiency upon modification. For example, research on sulfathiazole derivatives indicated significant antibacterial activity against biofilm-forming bacteria, highlighting the potential for further development of similar compounds based on the structure of this compound .

Q & A

Q. Table 1: Example Reaction Conditions and Yields

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DMF | 0–5 | Et₃N | 75–85 |

| THF | 25 | None | 50–60 |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks based on substituent effects (e.g., pyrimidine ring protons resonate at δ 6.5–8.5 ppm; dimethylamino groups at δ 2.8–3.2 ppm).

- IR Spectroscopy: Confirm sulfonamide formation via S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹).

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ with <5 ppm error.

- X-ray Crystallography: Resolve absolute configuration using SHELXL for refinement and ORTEP for visualization .

Example Data from (Related Compound):

| Parameter | Value |

|---|---|

| R Factor | 0.050 |

| Data/Parameter Ratio | 10.8 |

| Mean σ(C–C) | 0.004 Å |

Advanced: How can researchers resolve discrepancies in crystallographic data, such as anisotropic displacement or twinning?

Methodological Answer:

- Anisotropic Displacement: Use SHELXL’s restraints (e.g., DELU, SIMU) to model thermal motion accurately. Validate with the ADPs (Anisotropic Displacement Parameters) plot in WinGX .

- Twinning: Detect twinning via Hooft/Y statistics. Refine using TWIN/BASF commands in SHELXL. For severe cases, employ pseudo-merohedral twinning protocols .

- Validation: Cross-check with PLATON’s validation tools to identify unresolved electron density or missed symmetry .

Case Study:

A related pyrimidine sulfonamide () exhibited an R factor of 0.050 after refining disordered solvent molecules with PART commands in SHELXL .

Advanced: What strategies reconcile conflicting bioactivity data between in vitro and in vivo assays?

Methodological Answer:

- Metabolic Stability: Assess hepatic microsomal stability to identify rapid degradation in vivo (e.g., CYP450 interactions).

- Solubility/Permeability: Use shake-flask assays (logP) and Caco-2 cell models to evaluate bioavailability limitations.

- Target Engagement: Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to confirm binding affinity discrepancies .

Example Workflow:

In Vitro IC50: 10 nM (kinase inhibition assay).

In Vivo Efficacy: No activity at 50 mg/kg.

Resolution: Metabolite profiling reveals rapid glucuronidation of the dimethylamino group, necessitating prodrug design .

Basic: What are critical parameters for purifying this compound via recrystallization?

Methodological Answer:

- Solvent Pair: Use a high-boiling solvent (e.g., ethanol) with a non-solvent (water) for gradual crystallization.

- Cooling Rate: Slow cooling (1–2°C/min) enhances crystal quality.

- Seed Crystals: Introduce microcrystals to avoid oiling out.

- Purity Check: Monitor by TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .

Advanced: How can DFT calculations predict electronic properties and reactivity?

Methodological Answer:

- Geometry Optimization: Use B3LYP/6-311+G(d,p) to minimize energy.

- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites.

- Reactivity Descriptors: Global hardness (η) and electrophilicity index (ω) predict interaction with biological targets.

- Validation: Compare computed IR/NMR spectra with experimental data .

Example DFT Results (Hypothetical):

| Parameter | Value (eV) |

|---|---|

| HOMO-LUMO Gap | 4.2 |

| Electrophilicity (ω) | 1.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.